2,2'-Azobis(2-methylpropionitrile)
Overview
Description
2,2’-Azobis(2-methylpropionitrile) is an organic compound widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose and generate free radicals, which are essential in initiating various chemical reactions. This compound is often utilized in the production of plastics, rubber, and other polymeric materials due to its effectiveness and stability.
Mechanism of Action
Target of Action
The primary target of 2,2’-Azobis(2-methylpropionitrile), also known as AIBN, is the polymer molecules in a polymerization reaction . It acts as a radical initiator, meaning it starts the chain reaction that leads to the formation of the polymer .
Mode of Action
AIBN decomposes to form two 2-cyanoprop-2-yl radicals . This decomposition can be triggered by heat or light . These radicals can then interact with the monomer units in a polymerization reaction, causing the monomers to form a polymer .
Biochemical Pathways
The decomposition of AIBN and the subsequent formation of radicals is the key pathway involved in its action . These radicals can initiate a chain reaction in a polymerization process, leading to the formation of a polymer .
Result of Action
The primary result of AIBN’s action is the formation of polymers from monomers in a polymerization reaction . This can be used to create a variety of polymers with different properties depending on the monomers used .
Action Environment
The action of AIBN is influenced by environmental factors such as temperature and light. AIBN decomposes at about 70°C, releasing nitrogen gas and forming radicals . This decomposition can also be triggered by light . Therefore, the temperature and light conditions can significantly impact the efficacy of AIBN as a radical initiator . It should be stored at temperatures below 10°C .
Biochemical Analysis
Biochemical Properties
2,2’-Azobis(2-methylpropionitrile) plays a significant role in biochemical reactions, particularly in the initiation of free radical reactions . When heated to about 70°C, it decomposes, releasing nitrogen gas and generating free radicals . These free radicals, influenced by the cyano group, are relatively stable . They can react with another organic substrate, annihilating themselves while generating a new free radical, thereby triggering a chain reaction of free radicals .
Cellular Effects
The cellular effects of 2,2’-Azobis(2-methylpropionitrile) are primarily related to its role as a free radical initiator Free radicals can interact with various cellular components, potentially causing changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,2’-Azobis(2-methylpropionitrile) is centered around its ability to generate free radicals These free radicals can interact with biomolecules, potentially leading to changes in gene expression or enzyme activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Azobis(2-methylpropionitrile) can change over time. It is thermally unstable and may decompose over time, especially when heated . This decomposition releases nitrogen gas and generates free radicals
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) can be synthesized through several methods. One common method involves the reaction of acetone with hydrazine and hydrogen cyanide, followed by oxidation with sodium hypochlorite or nitrous acid . The reaction typically occurs at temperatures between 55-60°C, and the product is purified through recrystallization using methanol .
Industrial Production Methods: In industrial settings, 2,2’-Azobis(2-methylpropionitrile) is produced by reacting acetone cyanohydrin with hydrazine hydrate, followed by oxidation with liquid chlorine or sodium hypochlorite . The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it eliminates nitrogen gas to form two 2-cyanoprop-2-yl radicals . These radicals can initiate various free-radical polymerizations and other radical-induced reactions.
Common Reagents and Conditions: The decomposition of 2,2’-Azobis(2-methylpropionitrile) typically occurs at temperatures above 40°C, with optimal reaction conditions between 66-72°C . Common reagents used in these reactions include styrene, maleic anhydride, and tributyltin hydride .
Major Products Formed: The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are 2-cyano-2-propyl radicals and nitrogen gas . These radicals can further react to form various polymeric materials, such as polystyrene and copolymers .
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research. It is commonly used as a radical initiator in the polymerization of vinyl acetate, acrylate, and other monomers . Additionally, it serves as a foaming agent for rubber and plastics, a curing agent for unsaturated polyester resins, and a fumigant when heated . In the field of chemistry, it is used in the synthesis of molecularly imprinted polymers and other advanced materials .
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionitrile) is often compared with other azo initiators, such as 1,1’-Azobis(cyclohexanecarbonitrile) and 4,4’-Azobis(4-cyanovaleric acid) . While these compounds also serve as radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique due to its stability and effectiveness at lower temperatures . Additionally, it produces fewer oxygenated byproducts and less yellow discoloration compared to organic peroxides .
Similar Compounds
- 1,1’-Azobis(cyclohexanecarbonitrile)
- 4,4’-Azobis(4-cyanovaleric acid)
- 2,2’-Azobis(2-methylpropionamidine) dihydrochloride
Properties
IUPAC Name |
2-(2-cyanopropan-2-yldiazenyl)-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-7(2,5-9)11-12-8(3,4)6-10/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAIFHULBGXAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N=NC(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4, Array | |
Record name | AZODIISOBUTYRONITRILE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | AZOBIS(ISOBUTYRONITRILE) | |
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Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026457, DTXSID70859108 | |
Record name | Azobisisobutyronitrile | |
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Record name | trans-Azo-2-cyanoisopropane | |
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Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water and denser than water. Moderately toxic by ingestion. Readily ignited by sparks or flames. Burns intensely and persistently. Toxic oxides of nitrogen produced during combustion. Used as a catalyst, in vinyl polymerizations and a blowing agent for plastics., Dry Powder; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Fine white crystals; [MSDSonline], WHITE POWDER. | |
Record name | AZODIISOBUTYRONITRILE | |
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Record name | Propanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |
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Record name | Azobis(isobutyronitrile) | |
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Record name | AZOBIS(ISOBUTYRONITRILE) | |
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Solubility |
SOL IN METHANOL @ 0, 20, 40 °C: 1.8, 4.96, 16.06 G/100 ML; SOL IN ETHANOL @ 0, 20, 40 °C: 0.58, 2.04, 7.15 G/100 ML, INSOL IN WATER; SOL IN MANY ORG SOLVENTS; SOL IN VINYL MONOMERS, Solubility in water at 20 °C: none | |
Record name | 2,2'-AZOBIS(ISOBUTYRONITRILE) | |
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Record name | AZOBIS(ISOBUTYRONITRILE) | |
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Density |
1.1 g/cm³ | |
Record name | AZOBIS(ISOBUTYRONITRILE) | |
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Vapor Pressure |
0.0067 [mmHg], Vapor pressure, Pa at 20 °C: | |
Record name | Azobis(isobutyronitrile) | |
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Record name | AZOBIS(ISOBUTYRONITRILE) | |
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Color/Form |
CRYSTALS FROM ETHANOL + WATER, WHITE POWDER | |
CAS No. |
78-67-1, 34241-39-9 | |
Record name | AZODIISOBUTYRONITRILE | |
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Record name | Azobisisobutyronitrile | |
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Record name | 2,2'-Azobisisobutyronitrile | |
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Record name | (E)-Azobis(isobutyronitrile) | |
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Record name | AIBN | |
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Record name | Propanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |
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Record name | trans-Azo-2-cyanoisopropane | |
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Record name | 2,2'-dimethyl-2,2'-azodipropiononitrile | |
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Record name | 2,2'-AZOBISISOBUTYRONITRILE | |
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Record name | 2,2'-AZOBIS(ISOBUTYRONITRILE) | |
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Record name | AZOBIS(ISOBUTYRONITRILE) | |
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Melting Point |
221 °F (105 °C) | |
Record name | 2,2'-AZOBIS(ISOBUTYRONITRILE) | |
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Retrosynthesis Analysis
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